molecular formula C16H16BrF3N4 B6458607 2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine CAS No. 2549009-35-8

2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine

Cat. No. B6458607
CAS RN: 2549009-35-8
M. Wt: 401.22 g/mol
InChI Key: DQEGCPFRSPMPFH-UHFFFAOYSA-N
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Description

The novel compound 2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine is synthesized via a three-step protocol. It exhibits promising antibacterial activity. The product’s structure is confirmed through various analytical techniques, including HRMS, IR, and 1H/13C NMR experiments .


Synthesis Analysis

The synthesis involves a Mannich reaction, a versatile method for incorporating piperazine into biologically active compounds. The compound is obtained in good yield via a three-step process. The 1,2,4-triazole derivative is prepared using a straightforward and efficient procedure. The reaction with the amine occurs in 95% ethanol at room temperature .


Molecular Structure Analysis

The molecular structure of the compound consists of a piperazine ring linked to a pyrimidine moiety. The piperazine ring has a chair conformation. The compound’s structure is confirmed by HRMS, IR, and NMR experiments .


Chemical Reactions Analysis

The compound’s synthesis involves a four-step protocol, including the preparation of the 1,2,4-triazole derivative. The reaction with the amine occurs in ethanol. Further details on specific chemical reactions are available in the original research .

Scientific Research Applications

2-4-(3-BPMPT) is used in a variety of scientific research applications. It has been used in the study of DNA replication, gene expression, and protein folding. In addition, it has been used in the study of enzyme kinetics, and as a model compound for drug discovery and development.

Advantages and Limitations for Lab Experiments

The use of 2-4-(3-BPMPT) in laboratory experiments has a number of advantages. It is relatively inexpensive and easy to synthesize, and it is highly soluble in a variety of solvents. In addition, it is stable in a variety of pH and temperature ranges, making it suitable for a wide range of experiments. However, it does have some limitations. For example, it is not very soluble in water, and it is not very stable in acidic or basic solutions.

Future Directions

There are a number of potential future directions for the use of 2-4-(3-BPMPT) in scientific research. These include further studies into the mechanism of action of this compound, as well as its potential use in the development of novel antibiotics and antivirals. In addition, it could be used in the development of new drugs for the treatment of cancer and other diseases. Finally, it could be used in the development of new techniques for gene editing and gene therapy.

Synthesis Methods

2-4-(3-BPMPT) can be synthesized by a variety of methods, including a two-step reaction involving the reaction of 3-bromophenylmethylpiperazine with trifluoromethylpyrimidine. The first step involves the reaction of 3-bromophenylmethylpiperazine with trifluoromethylpyrimidine in a 1:1 molar ratio in the presence of a base, such as potassium carbonate. The second step involves the formation of the desired compound 2-4-(3-BPMPT) by a condensation reaction.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine are largely determined by its interactions with enzymes, proteins, and other biomolecules . For instance, it has been found that pyrimidine derivatives can inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Cellular Effects

This compound can have significant effects on various types of cells and cellular processes . It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level . It may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound may change in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound may be involved in certain metabolic pathways . This could include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important aspects of its biochemical profile . This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can influence its activity or function . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

2-[4-[(3-bromophenyl)methyl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrF3N4/c17-13-3-1-2-12(10-13)11-23-6-8-24(9-7-23)15-21-5-4-14(22-15)16(18,19)20/h1-5,10H,6-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQEGCPFRSPMPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Br)C3=NC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrF3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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